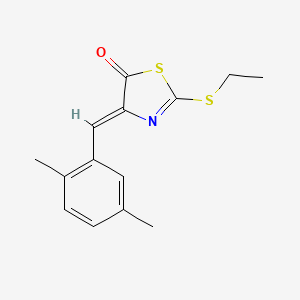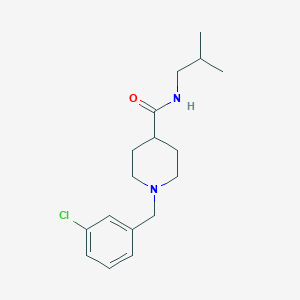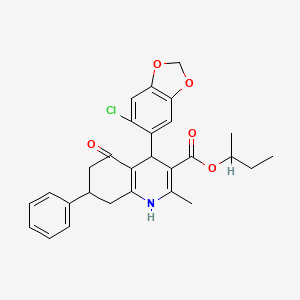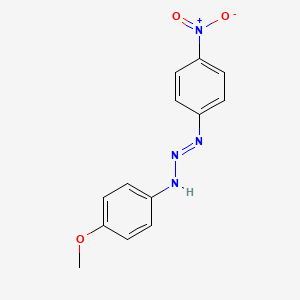![molecular formula C16H17ClO3 B5032955 1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5032955.png)
1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized by Imperial Chemical Industries (ICI) in the 1970s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene 118,551 selectively binds to and blocks the β2-adrenergic receptor, preventing the activation of this receptor by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. By blocking the β2-adrenergic receptor, this compound 118,551 can also inhibit various downstream signaling pathways, including the cAMP-PKA pathway, which is involved in the regulation of glucose metabolism and thermogenesis.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. For example, it can reduce lipolysis in adipose tissue, which may contribute to its potential anti-obesity effects. Additionally, this compound 118,551 has been shown to increase insulin sensitivity in skeletal muscle, which may make it a useful therapeutic agent in the treatment of type 2 diabetes. Other effects of this compound 118,551 include reduced heart rate and blood pressure, as well as decreased thermogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene 118,551 in lab experiments is its high selectivity for the β2-adrenergic receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes. However, one limitation of using this compound 118,551 is that it may have off-target effects on other adrenergic receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene 118,551. One potential area of investigation is the role of β2-adrenergic receptor antagonists in the treatment of obesity and metabolic syndrome. Additionally, further research is needed to investigate the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of cardiovascular disease and type 2 diabetes. Finally, more studies are needed to investigate the off-target effects of this compound 118,551 and other β2-adrenergic receptor antagonists, in order to better understand their potential side effects and limitations.
Méthodes De Synthèse
1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene 118,551 can be synthesized using a variety of methods, including the reaction of 2-methoxyphenol with 3-(4-chlorophenoxy)propyl magnesium bromide, followed by oxidation with manganese dioxide. Another method involves the reaction of 2-methoxyphenol with 3-(4-chlorophenoxy)propyl chloride, followed by deprotonation with sodium hydride.
Applications De Recherche Scientifique
1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene 118,551 has been widely used in scientific research as a tool to study the β2-adrenergic receptor. It has been used to investigate the role of this receptor in various physiological processes, including bronchodilation, thermogenesis, and glucose metabolism. Additionally, this compound 118,551 has been used to investigate the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of obesity, type 2 diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-15-5-2-3-6-16(15)20-12-4-11-19-14-9-7-13(17)8-10-14/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRYWNMUKDSZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5032885.png)


![3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5032906.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5032910.png)

![butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5032924.png)
![2,2'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]diethanol](/img/structure/B5032930.png)
![(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine](/img/structure/B5032931.png)
![1-[6-(2-naphthyloxy)hexyl]pyrrolidine](/img/structure/B5032939.png)

![1-methyl-2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5032950.png)


